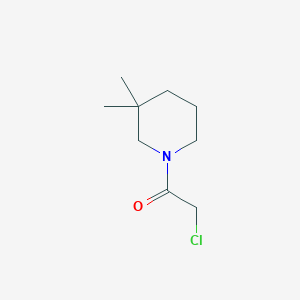
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one, also known as CDME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is not fully understood. However, it has been suggested that 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one may exert its antitumor activity by inhibiting the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one in lab experiments is its relatively simple synthesis method. However, one limitation is that 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is not commercially available and must be synthesized in the lab.
Orientations Futures
There are several future directions for the study of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one. One area of interest is the development of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one derivatives with improved antitumor activity and selectivity. Another area of interest is the investigation of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one as a potential treatment for other neurodegenerative diseases such as Parkinson's disease. Additionally, the use of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one as a precursor for the synthesis of novel organic compounds in materials science and organic chemistry is an area of potential future research.
Conclusion
In conclusion, 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is a chemical compound that has potential applications in various fields, including medicine, materials science, and organic chemistry. Its antitumor activity and neuroprotective effects make it a promising candidate for further study. The synthesis method of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is relatively simple, but its limited availability is a drawback. Future research on 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one should focus on the development of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one derivatives with improved activity and selectivity, as well as its potential use in the treatment of other neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one involves the reaction of 3,3-dimethylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 70-72°C.
Applications De Recherche Scientifique
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been studied for its potential applications in various fields such as medicine, materials science, and organic chemistry. In medicine, 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been investigated for its antitumor activity and as a potential treatment for Alzheimer's disease. In materials science, 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been used as a precursor for the synthesis of various organic compounds. In organic chemistry, 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been used as a reagent for the synthesis of amino acids and peptides.
Propriétés
Numéro CAS |
158890-25-6 |
|---|---|
Formule moléculaire |
C9H16ClNO |
Poids moléculaire |
189.68 g/mol |
Nom IUPAC |
2-chloro-1-(3,3-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H16ClNO/c1-9(2)4-3-5-11(7-9)8(12)6-10/h3-7H2,1-2H3 |
Clé InChI |
WMHHDBQSHMXHGU-UHFFFAOYSA-N |
SMILES |
CC1(CCCN(C1)C(=O)CCl)C |
SMILES canonique |
CC1(CCCN(C1)C(=O)CCl)C |
Synonymes |
Piperidine, 1-(chloroacetyl)-3,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



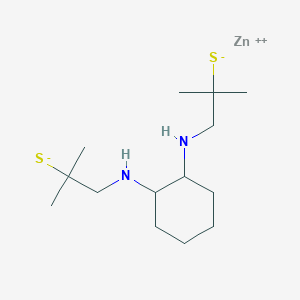


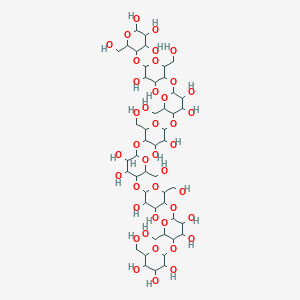

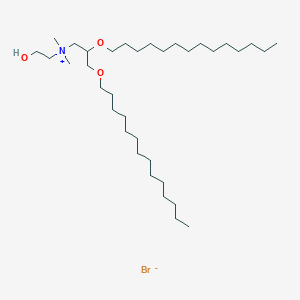
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)

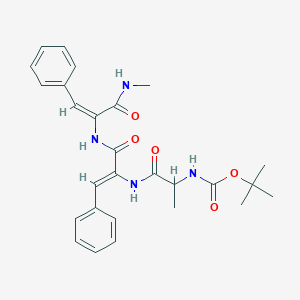
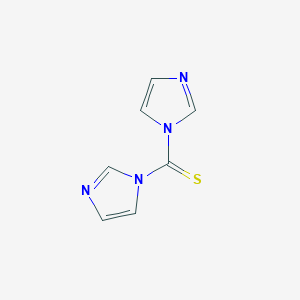
![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)

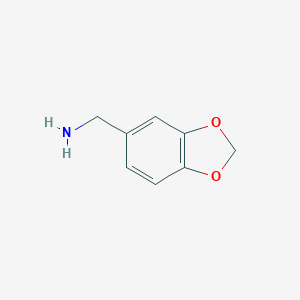
![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)